2-Cyanopyridine-3-sulfonamide

概要

説明

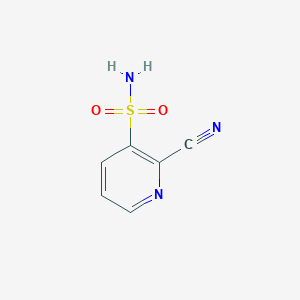

2-Cyanopyridine-3-sulfonamide is an organic compound with the molecular formula C6H5N3O2S It is a derivative of pyridine, characterized by the presence of a cyano group at the second position and a sulfonamide group at the third position of the pyridine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanopyridine-3-sulfonamide typically involves the reaction of 2-cyanopyridine with sulfonamide derivatives under specific conditions. One common method involves the use of a catalyst to facilitate the reaction between 2-cyanopyridine and a sulfonamide reagent. The reaction conditions often include elevated temperatures and the presence of a base to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .

化学反応の分析

Reactivity with Nucleophiles

The presence of both the cyano and sulfonamide groups makes 2-cyanopyridine-3-sulfonamide highly reactive towards nucleophiles. The following reactions are noteworthy:

-

N-terminal Cysteine Bioconjugation : The compound has been shown to react efficiently with cysteine under mild aqueous conditions, leading to the formation of thiazoline derivatives. This reaction exploits the electrophilic nature of the cyano group, facilitating nucleophilic attack by the thiol group of cysteine, resulting in a thiazoline product .

-

Peptide Bond Cleavage : The reactivity of 2-cyanopyridine derivatives extends to the cleavage of peptide bonds in glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. The reaction proceeds via an intramolecular cyclization mechanism, yielding thiazoline products and demonstrating its potential for selective modifications of peptides .

Reaction Mechanisms

The mechanisms underlying these reactions often involve several steps, including nucleophilic attack, cyclization, and hydrolysis:

-

Thiazoline Formation Mechanism : The initial nucleophilic attack by cysteine on the cyano group leads to the formation of a thioimidate intermediate, which subsequently undergoes cyclization to form a thiazoline ring .

-

Peptide Bond Cleavage Mechanism : In the case of glutathione, the reaction proceeds through the formation of a thioimidate intermediate followed by cyclization and hydrolysis, resulting in peptide bond cleavage .

Reaction Conditions for Cysteine Bioconjugation

| Reactant | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-Cyanopyridine | H₂O/THF | 40 | 1 | 67 |

| Trifluoromethyl-2-cyanopyridine | H₂O/THF | 40 | 1 | 29 |

科学的研究の応用

Biological Activities

2-Cyanopyridine derivatives, including 2-cyanopyridine-3-sulfonamide, exhibit a range of biological properties that make them valuable in pharmaceutical applications:

- Anticancer Properties : Research indicates that 2-cyanopyridine derivatives show promising anticancer activity. For instance, a study highlighted the synthesis of novel 2-amino-3-cyano pyridine derivatives containing sulfonamide moieties that demonstrated significant antitumorigenesis effects against breast cancer cell lines. The cytotoxicity was assessed using various human cancer cell lines, revealing effective inhibition of cell proliferation .

- Antibacterial and Antiviral Activities : Sulfonamide compounds are widely recognized for their antibacterial and antiviral properties. The incorporation of a sulfonamide group into the 2-cyanopyridine framework may enhance these activities, making it a candidate for developing new antimicrobial agents .

- Carbonic Anhydrase Inhibition : Certain derivatives of 2-cyanopyridine have been identified as inhibitors of carbonic anhydrases (CAs), which are critical enzymes involved in various physiological processes. The inhibition of CA can be therapeutically beneficial in conditions like glaucoma and obesity .

Synthetic Methodologies

The synthesis of this compound and its derivatives involves several innovative approaches:

- Vinylogous Anomeric-Based Oxidation : A cooperative vinylogous anomeric-based oxidation mechanism has been employed to synthesize new pyridine derivatives under mild conditions. This method allows for the formation of complex structures while maintaining high yields .

- Bioconjugation Techniques : Recent studies have explored the use of 2-cyanopyridine derivatives for selective bioconjugation with cysteine residues in peptides. This reaction occurs under mild conditions and demonstrates potential for modifying bioactive peptides, which could be useful in drug development and protein engineering .

Therapeutic Applications

The therapeutic potential of this compound is being actively researched:

- Cancer Therapy : The antitumorigenesis effects observed in studies suggest that compounds derived from this compound could be developed into effective cancer therapies. The ability to inhibit specific pathways involved in tumor growth positions these compounds as promising candidates for further clinical evaluation .

- Drug Development : The unique chemical properties of 2-cyanopyridine allow it to serve as a scaffold for designing new drugs targeting various diseases, including cancer and infectious diseases. The exploration of different substituents on the pyridine ring can lead to compounds with enhanced potency and selectivity .

Comparative Data Table

The following table summarizes key findings related to the applications and biological activities of this compound and its derivatives:

作用機序

The mechanism of action of 2-Cyanopyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, it can react with cysteine residues in proteins, leading to the formation of thiazoline rings. This reaction can modify the activity of the target proteins and potentially trigger biological responses . The compound’s reactivity is influenced by the presence of electron-withdrawing groups, which enhance its ability to participate in these reactions .

類似化合物との比較

Similar Compounds

2-Cyanopyridine: Lacks the sulfonamide group but shares the cyano group at the second position.

3-Sulfonamidopyridine: Contains the sulfonamide group at the third position but lacks the cyano group.

2-Cyanophenylsulfonamide: Similar structure but with a phenyl ring instead of a pyridine ring.

Uniqueness

2-Cyanopyridine-3-sulfonamide is unique due to the combination of both the cyano and sulfonamide groups on the pyridine ring.

生物活性

2-Cyanopyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and enzyme inhibition activities, supported by various research findings and case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a cyano group and a sulfonamide moiety. This unique structure contributes to its biological activity, as sulfonamides are known for their ability to inhibit specific enzymes, thereby affecting various metabolic pathways.

Anticancer Activity

Recent studies have highlighted the potential of 2-cyanopyridine derivatives as anticancer agents. For instance, a series of novel derivatives demonstrated significant cytotoxicity against several cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 8.39 to 21.15 μM , indicating promising activity compared to standard chemotherapeutics like doxorubicin (IC50 = 13.76 ± 0.45 μM against HepG-2) .

The anticancer effects of this compound are attributed to its ability to induce apoptosis and inhibit key survival proteins such as survivin. A study showed that compounds derived from this scaffold led to a marked reduction in survivin expression and increased apoptotic cell populations in treated cancer cells . Additionally, molecular docking studies suggest that these compounds effectively bind to the active sites of relevant target proteins, enhancing their therapeutic potential .

Antibacterial Activity

Sulfonamides, including this compound, exhibit notable antibacterial properties by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. This mechanism disrupts bacterial growth by inhibiting dihydropteroate synthase, crucial for folate production . Research indicates that derivatives containing the sulfonamide group can effectively combat various gram-positive and some gram-negative bacteria.

Enzyme Inhibition

The biological activity of this compound extends to enzyme inhibition. It has been reported that several sulfonamide derivatives can act as inhibitors of carbonic anhydrase (CA) isoforms, which play essential roles in physiological processes such as respiration and acid-base balance. Compounds were evaluated for their inhibitory effects on CA IX and XII isoforms, showing selective inhibition that may lead to therapeutic applications in conditions like cancer and glaucoma .

Case Studies

- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various 2-cyanopyridine derivatives against prostate carcinoma (PC-3) and breast cancer (MDA-MB-231) cell lines. The most active compounds exhibited IC50 values significantly lower than those of established chemotherapeutics, underscoring their potential as effective anticancer agents .

- In Vivo Studies : In vivo experiments demonstrated that certain derivatives not only inhibited tumor growth but also exhibited minimal toxicity towards normal cells, indicating a favorable therapeutic index .

Summary of Biological Activities

| Activity Type | Target/Mechanism | IC50 Range |

|---|---|---|

| Anticancer | HepG-2, MCF-7 (apoptosis induction) | 8.39 – 21.15 μM |

| Antibacterial | Inhibition of bacterial folate synthesis | Varies by derivative |

| Enzyme Inhibition | Carbonic anhydrase IX and XII | Varies by derivative |

特性

IUPAC Name |

2-cyanopyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2S/c7-4-5-6(12(8,10)11)2-1-3-9-5/h1-3H,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUOFVWWYNEZCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。